![molecular formula C20H32F2O5 B1163867 13,14-dihydro-16,16-difluoro Prostaglandin D2](/img/no-structure.png)
13,14-dihydro-16,16-difluoro Prostaglandin D2
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Overview
Description
Prostaglandin D2 (PGD2) plays important roles in vascular smooth muscle relaxation, the inhibition of platelet aggregation, and anaphylaxis. 13,14-dihydro-16,16-difluoro PGD2 is an analog of PGD2. While its biological activities have not been evaluated, it should be noted that the addition of two electron-withdrawing fluorine atoms has been used to stabilize prostanoids and significantly delay degradation in vivo. Importantly, 13,14-dihydro PGE1 has activity that is comparable to that of PGE1, suggesting that this analog of PGD2 could be biologically active.
Scientific Research Applications
Antiviral Activity
13,14-dihydro-16,16-difluoro prostaglandin D2, a derivative of prostaglandin D2, has been identified as having potential therapeutic efficacy against influenza A virus infections. A study demonstrated its role in inducing cytoprotective heat shock proteins, suggesting novel strategies for treating influenza virus infection (Pica et al., 2000).
Pharmacology of Prostaglandin Receptors
Research on the human prostaglandin D2 receptor, CRTH2, highlighted the interaction of various prostaglandin compounds, including this compound, with this receptor. The study provided insights into the binding and signal transduction properties of these compounds, which is significant for understanding their pharmacological effects (Sawyer et al., 2002).
Role in Pulmonary Inflammation
In a study on the effects of prostaglandin D2 and its derivatives on pulmonary infiltration of eosinophils, it was found that this compound can induce robust eosinophilic responses in the lungs, highlighting its significance in pulmonary inflammation and potential therapeutic applications in respiratory diseases (Almishri et al., 2005).
Measurement in Biological Samples
A study on the gas chromatographic–mass spectrometric measurement of 15-deoxy-Δ12,14-prostaglandin J2 in urine mentioned the importance of measuring prostaglandin metabolites, including derivatives of prostaglandin D2, in clinical samples. This is crucial for understanding their roles in various physiological and pathological processes (Thévenon et al., 2001).
Synthesis for Medical Applications
The synthesis of tafluprost, a prostaglandin F2α analog used in treating glaucoma, involves the use of prostaglandin derivatives including this compound. This highlights its role in the development of important pharmaceutical agents (Krupa et al., 2017).
properties
Molecular Formula |
C20H32F2O5 |
---|---|
Molecular Weight |
390.5 |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h4,6,14-16,18,23,25H,2-3,5,7-13H2,1H3,(H,26,27)/b6-4-/t14-,15-,16+,18-/m1/s1 |
InChI Key |
DBJPEHDOQUTHDY-LVYHIDAHSA-N |
SMILES |
O=C1[C@H](CC[C@@H](O)C(F)(F)CCCC)[C@@H](C/C=CCCCC(O)=O)[C@@H](O)C1 |
synonyms |
13,14-dihydro-16,16-difluoro PGD2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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